molecular formula C9H8ClNO3 B1267507 4-(2-Chloroacetamido)benzoic acid CAS No. 4596-39-8

4-(2-Chloroacetamido)benzoic acid

Cat. No.: B1267507
CAS No.: 4596-39-8
M. Wt: 213.62 g/mol
InChI Key: FNXAWVZXABMYRM-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)benzoic acid is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzoic acid, where the amino group is substituted with a chloroacetamido group. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential antiviral and local anesthetic properties .

Scientific Research Applications

4-(2-Chloroacetamido)benzoic acid is utilized in several scientific research areas:

Safety and Hazards

4-(2-Chloroacetamido)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and can cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

4-(2-Chloroacetamido)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of complex molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it is involved in the synthesis of Matijing-Su derivatives, where it interacts with enzymes responsible for acetylation and benzoylation reactions . These interactions are crucial for the formation of the final product, highlighting the importance of this compound in biochemical synthesis.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, this compound has been reported to inhibit certain acetyltransferases, leading to changes in acetylation patterns of target proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It has been reported to influence metabolic flux and metabolite levels, particularly in pathways related to acetylation and benzoylation reactions . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, influencing its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Studies have shown that this compound can localize to the nucleus, where it may influence gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to control the exothermic nature of the reaction. The product is then acidified to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of antiviral and anesthetic agents sets it apart from other benzoic acid derivatives .

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXAWVZXABMYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279960
Record name 4-(2-Chloroacetamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4596-39-8
Record name 4-(2-Chloroacetamido)benzoic acid
Source DTP/NCI
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Record name 4-(2-Chloroacetamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chloroacetamido)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these novel 4-(2-Chloroacetamido)benzoic acid derivatives exert their local anesthetic effects? What are the downstream consequences?

A1: While the exact mechanism is still under investigation, the research posits that these compounds work similarly to traditional local anesthetics, but with a key difference. Instead of relying on an alkyl-substituted nitrogen with strong ionization characteristics, these derivatives utilize the amide nitrogen. The presence of a chloro methyl group attached to the amide's carbonyl carbon is believed to enhance the ionization of this nitrogen via the inductive effect of chlorine. [] This ionization is crucial for interacting with voltage-gated sodium channels in neurons, ultimately blocking nerve impulse transmission and causing a localized anesthetic effect. []

Q2: What are the key findings regarding the toxicity and safety profile of these this compound derivatives?

A2: The research emphasizes the reduced toxicity of these novel compounds compared to lignocaine HCl. [] This lower toxicity is attributed to the presence of the carbonyl chloro methyl side chain. [] While further studies are necessary to fully elucidate the long-term safety profile, these initial findings are promising, suggesting that these derivatives could potentially offer a safer alternative to existing local anesthetics.

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